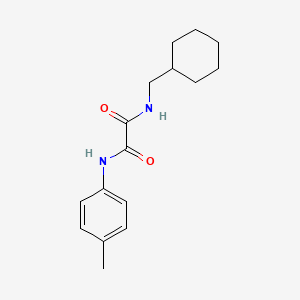![molecular formula C16H17FN2O3 B4393300 2-(4-{[(4-fluorophenyl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B4393300.png)
2-(4-{[(4-fluorophenyl)amino]methyl}-2-methoxyphenoxy)acetamide
Overview
Description
2-(4-{[(4-fluorophenyl)amino]methyl}-2-methoxyphenoxy)acetamide, also known as Fimasartan, is a non-peptide angiotensin II receptor antagonist that is used to treat hypertension. Fimasartan is a potent and selective antagonist of the angiotensin II type 1 receptor (AT1R), which is responsible for the vasoconstrictor and hypertensive effects of angiotensin II.
Mechanism of Action
2-(4-{[(4-fluorophenyl)amino]methyl}-2-methoxyphenoxy)acetamide works by blocking the angiotensin II type 1 receptor (AT1R), which is responsible for the vasoconstrictor and hypertensive effects of angiotensin II. By blocking AT1R, 2-(4-{[(4-fluorophenyl)amino]methyl}-2-methoxyphenoxy)acetamide reduces the vasoconstrictive effects of angiotensin II, which leads to a decrease in blood pressure.
Biochemical and Physiological Effects:
2-(4-{[(4-fluorophenyl)amino]methyl}-2-methoxyphenoxy)acetamide has been shown to have several biochemical and physiological effects, including a decrease in blood pressure, a reduction in oxidative stress, an improvement in endothelial function, and a decrease in proteinuria. 2-(4-{[(4-fluorophenyl)amino]methyl}-2-methoxyphenoxy)acetamide has also been shown to have renoprotective effects in animal models of diabetic nephropathy.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-{[(4-fluorophenyl)amino]methyl}-2-methoxyphenoxy)acetamide in lab experiments is its potency and selectivity for the AT1R. 2-(4-{[(4-fluorophenyl)amino]methyl}-2-methoxyphenoxy)acetamide is also relatively easy to synthesize and purify. However, one limitation of using 2-(4-{[(4-fluorophenyl)amino]methyl}-2-methoxyphenoxy)acetamide in lab experiments is its specificity for the AT1R, which may limit its use in studying other aspects of the renin-angiotensin system.
Future Directions
There are several future directions for the research on 2-(4-{[(4-fluorophenyl)amino]methyl}-2-methoxyphenoxy)acetamide. One direction is the investigation of its potential therapeutic effects on other cardiovascular diseases, such as heart failure. Another direction is the exploration of its potential to prevent atherosclerosis and improve endothelial function. Additionally, the development of new analogs of 2-(4-{[(4-fluorophenyl)amino]methyl}-2-methoxyphenoxy)acetamide with improved pharmacokinetic properties and selectivity for the AT1R could lead to the development of more effective treatments for hypertension and related cardiovascular diseases.
Conclusion:
In conclusion, 2-(4-{[(4-fluorophenyl)amino]methyl}-2-methoxyphenoxy)acetamide is a non-peptide angiotensin II receptor antagonist that is used to treat hypertension. Its mechanism of action involves blocking the angiotensin II type 1 receptor (AT1R), which leads to a decrease in blood pressure. 2-(4-{[(4-fluorophenyl)amino]methyl}-2-methoxyphenoxy)acetamide has several biochemical and physiological effects, including a reduction in oxidative stress and an improvement in endothelial function. While there are limitations to using 2-(4-{[(4-fluorophenyl)amino]methyl}-2-methoxyphenoxy)acetamide in lab experiments, its potency and selectivity for the AT1R make it a valuable tool for studying the renin-angiotensin system. Future research on 2-(4-{[(4-fluorophenyl)amino]methyl}-2-methoxyphenoxy)acetamide could lead to the development of more effective treatments for hypertension and related cardiovascular diseases.
Scientific Research Applications
2-(4-{[(4-fluorophenyl)amino]methyl}-2-methoxyphenoxy)acetamide has been extensively studied for its potential therapeutic effects on hypertension and related cardiovascular diseases. Several studies have shown that 2-(4-{[(4-fluorophenyl)amino]methyl}-2-methoxyphenoxy)acetamide is effective in reducing blood pressure in patients with hypertension. In addition, 2-(4-{[(4-fluorophenyl)amino]methyl}-2-methoxyphenoxy)acetamide has been shown to have renoprotective effects in animal models of diabetic nephropathy. 2-(4-{[(4-fluorophenyl)amino]methyl}-2-methoxyphenoxy)acetamide has also been investigated for its potential to prevent atherosclerosis and improve endothelial function.
properties
IUPAC Name |
2-[4-[(4-fluoroanilino)methyl]-2-methoxyphenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3/c1-21-15-8-11(2-7-14(15)22-10-16(18)20)9-19-13-5-3-12(17)4-6-13/h2-8,19H,9-10H2,1H3,(H2,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZYKPNHUGSGJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2=CC=C(C=C2)F)OCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(1-azepanyl)-2-oxoethyl]-N-ethyl-4-methoxybenzenesulfonamide](/img/structure/B4393223.png)

![N-butyl-2-[(2-thienylacetyl)amino]benzamide](/img/structure/B4393241.png)
![3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4393249.png)


![5-[4-(2-bromobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline](/img/structure/B4393265.png)


![6-(4-nitrophenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4393280.png)
![2-[4-(4-morpholinylcarbonothioyl)phenoxy]acetamide](/img/structure/B4393288.png)

![N-{2-ethoxy-5-[(methylamino)sulfonyl]phenyl}acetamide](/img/structure/B4393303.png)
![2-fluoro-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4393315.png)